![molecular formula C21H22N4O6S B3158826 1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 860612-03-9](/img/structure/B3158826.png)
1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a nitro group (-NO2), a phenyl group (C6H5), a propenylidene group (C3H3), a hydrazino group (-NH-NH2), a sulfonyl group (-SO2-), and a piperidinecarboxylic acid group . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound contains several reactive functional groups that could participate in various chemical reactions. For instance, the nitro group could undergo reduction to an amine, the hydrazino group could react with carbonyl compounds to form hydrazones, and the carboxylic acid group could react with bases to form salts or with alcohols to form esters . The exact reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources . These properties could be determined through experimental measurements.Scientific Research Applications
- The compound exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies are needed to understand its mechanism of action and potential clinical applications .
- “10W-0342” has demonstrated anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Researchers are exploring its efficacy in preclinical models .
- The compound’s sulfonyl group suggests potential cardiovascular applications. It may act as a vasodilator or modulate blood pressure. Researchers are investigating its effects on endothelial function, platelet aggregation, and vascular inflammation .
- Some studies indicate that “10W-0342” has neuroprotective properties. It may enhance neuronal survival and reduce oxidative stress. Researchers are exploring its potential in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions .
- Preliminary research suggests that the compound exhibits antimicrobial activity against bacteria and fungi. It may be useful in developing novel antibiotics or antifungal agents. Further studies are needed to validate its efficacy and safety .
- Researchers have used “10W-0342” as a building block in chemical synthesis. Its unique structure allows for diverse modifications, making it valuable in designing new compounds. Additionally, its reactivity with other functional groups contributes to synthetic methodologies .
Anticancer Research
Anti-inflammatory Activity
Cardiovascular Research
Neuroprotection and Neurodegenerative Diseases
Antimicrobial Properties
Chemical Synthesis and Methodology
properties
IUPAC Name |
1-[3-nitro-4-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c26-21(27)17-10-13-24(14-11-17)32(30,31)18-8-9-19(20(15-18)25(28)29)23-22-12-4-7-16-5-2-1-3-6-16/h1-9,12,15,17,23H,10-11,13-14H2,(H,26,27)/b7-4+,22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNVQOKPYOEIBP-XJLPLWBLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC=CC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C=C/C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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